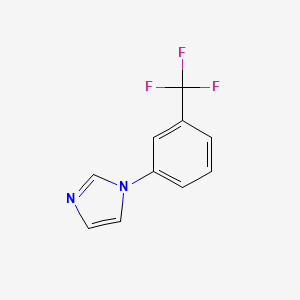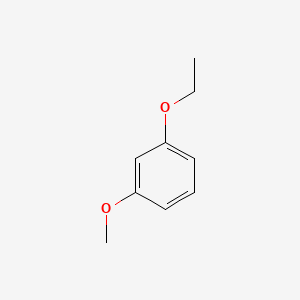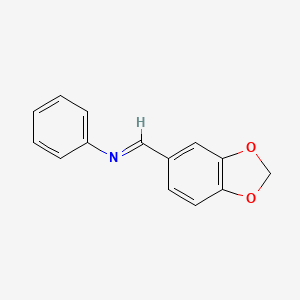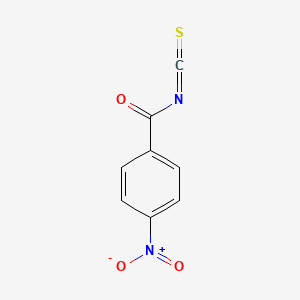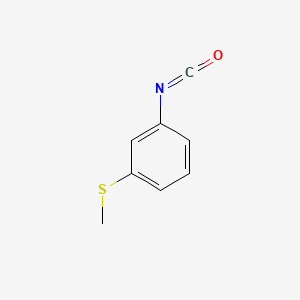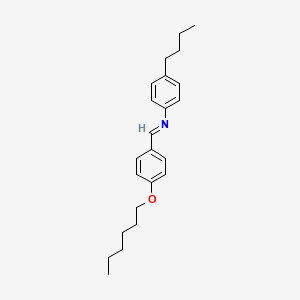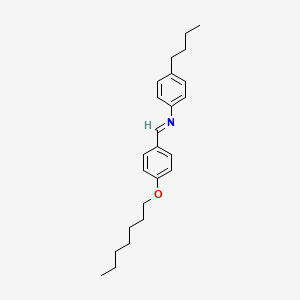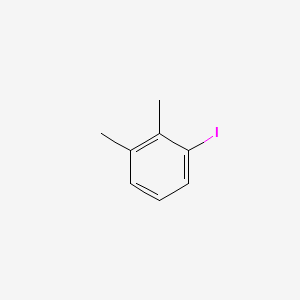
4,4-Dimethylcyclohexanone
Übersicht
Beschreibung
4,4-Dimethylcyclohexanone, also known as DMC, is an organic compound belonging to the family of cyclohexanones. It is a colorless liquid with a sweet, fruity odor. It is widely used in the synthesis of a variety of compounds, such as pharmaceuticals, fragrances, and flavorings. It is also used as a solvent in the manufacture of plastics, paints, and coatings. DMC has been used in scientific research applications due to its wide range of properties.
Wissenschaftliche Forschungsanwendungen
Conformational Analysis
The conformational analysis of saturated heterocycles like 4,4-dimethylcyclohexanone has been a subject of study. For instance, cis–trans-Equilibria of 4-phospha-analogues of 2,6-dimethylcyclohexanones, which are structurally related to this compound, have been investigated. These studies involve determining equilibrium constants and comparing ΔG° differences, providing insights into the behavior of such compounds under various conditions (Blackburne et al., 1974).
Synthesis of Chemical Compounds
This compound serves as a precursor in the synthesis of various chemical compounds. For example, it has been used in the high-yield synthesis of filicinic acid, demonstrating its utility in complex chemical syntheses (De Buyck et al., 2010).
Photochemical Studies
The photochemical behavior of compounds derived from this compound, like 6-trifluoromethyl-4,4-dimethyl-2-cyclohexenone, has been compared with similar compounds. These studies provide insights into the photochemical properties and potential applications of these materials in various fields (Cruciani & Margaretha, 1987).
Circular Dichroism Studies
The circular dichroism (CD) spectra of derivatives of this compound, like 2,2-dimethyl-4-deuteriocyclohexanone, have been studied to understand stereochemical properties. These studies contribute to our understanding of molecular interactions and conformations (Lee et al., 1978).
Terpenoid Synthesis
This compound has been used in the synthesis of terpenoid compounds, demonstrating its versatility as a starting material in organic synthesis. This application is crucial for developing natural product chemistry and pharmaceuticals (Tokoroyama et al., 1988).
Wirkmechanismus
Target of Action
This compound is a derivative of cyclohexanone, which is known to interact with various biological targets . .
Mode of Action
As a derivative of cyclohexanone, it may share some of the parent compound’s interactions with biological targets
Biochemical Pathways
The biochemical pathways affected by 4,4-Dimethylcyclohexanone are currently unknown. Cyclohexanone and its derivatives are known to participate in various biochemical reactions
Result of Action
Given its structural similarity to cyclohexanone, it may exert similar effects . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .
Biochemische Analyse
Biochemical Properties
4,4-Dimethylcyclohexanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. One notable enzyme that interacts with this compound is cyclohexanone dehydrogenase. This enzyme catalyzes the oxidation of cyclohexanone derivatives, including this compound, to their corresponding lactones or ketones . The interaction between this compound and cyclohexanone dehydrogenase involves the binding of the substrate to the enzyme’s active site, facilitating the transfer of electrons and the subsequent oxidation reaction.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the activity of certain signaling molecules and transcription factors, leading to alterations in gene expression patterns . Additionally, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolic pathways and the levels of specific metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, including enzymes and receptors. At the molecular level, this compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction . For instance, it can inhibit the activity of certain dehydrogenases by binding to their active sites and preventing substrate access. Conversely, it can also activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the presence of other interacting molecules. In both in vitro and in vivo studies, prolonged exposure to this compound has been associated with changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxic effects at high doses may include cellular damage, disruption of metabolic processes, and alterations in gene expression.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the oxidation and reduction of cyclic ketones . It interacts with enzymes such as cyclohexanone dehydrogenase, which catalyzes its conversion to corresponding lactones or ketones. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of this compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its bioavailability and the extent of its biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with other biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
4,4-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2)5-3-7(9)4-6-8/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQMSTLNSHMSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195337 | |
| Record name | Cyclohexanone, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4255-62-3 | |
| Record name | Cyclohexanone, 4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004255623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethylcyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 4,4-Dimethylcyclohexanone?
A: this compound is a cyclic ketone. Its molecular formula is C8H14O, and its molecular weight is 126.2 g/mol. While specific spectroscopic data isn't detailed in the provided abstracts, its structure can be analyzed using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. Studies utilizing NMR have investigated the influence of substituents like chlorine and their impact on coupling constants within the cyclohexanone ring. []
Q2: How does this compound behave in terms of material compatibility and stability?
A: While the provided abstracts don't directly address material compatibility, research highlights its use as a starting material or intermediate in various chemical reactions. [, , ] This suggests compatibility with a range of reagents and solvents commonly used in organic synthesis.
Q3: Are there any insights into the catalytic properties and applications of this compound?
A: The provided research focuses on this compound primarily as a reactant or building block in synthetic pathways. It is utilized as a precursor in the synthesis of complex molecules, including pharmaceuticals, and isn't highlighted for its inherent catalytic properties. For example, it's a starting point for synthesizing derivatives like 2,3,5,6-Tetrachloro-4,4-Dimethyl-2,5-Cyclohexadienone, a key intermediate in producing filicinic acid. []
Q4: What is known about the structure-activity relationship (SAR) of this compound and its derivatives?
A: Research on chlorinated derivatives of this compound provides insights into SAR. For instance, substituting fluorine with chlorine in the α′ -position of the enone in compounds like 6-chloro-2-cyclohexenones impacts the ratio of oxetane to cyclobutane products during photocycloaddition reactions. [] This highlights how structural modifications, even subtle ones, can significantly influence chemical reactivity.
Q5: What research has been done on the stability and formulation of this compound?
A5: The provided research primarily focuses on synthesis and reaction pathways involving this compound, without delving into specific formulation strategies or stability under various conditions.
Q6: Are there any notable applications of computational chemistry and modeling in the study of this compound?
A: While not explicitly detailed in the provided abstracts, conformational analysis using techniques like variable-temperature circular dichroism (CD) spectroscopy has been conducted on deuterated derivatives of this compound. [] This suggests the potential for applying computational methods to understand conformational preferences and their influence on reactivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




